molecular formula C10H9F3N2O2 B13654137 Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- CAS No. 89427-13-4

Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)-

Cat. No.: B13654137
CAS No.: 89427-13-4
M. Wt: 246.19 g/mol
InChI Key: KKUSEXKTNFXEAQ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:

Biological Activity

Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- is a notable compound within the benzimidazole family, characterized by its fused benzene and imidazole ring structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmaceuticals and agriculture. The following sections delve into its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C₁₀H₈F₃N₂O₂
  • Molecular Weight : 246.19 g/mol
  • Density : 1.393 g/cm³
  • Boiling Point : 330.9 °C at 760 mmHg

Synthesis

The synthesis of benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- typically involves multi-step organic reactions. The presence of methoxy groups at the 5 and 6 positions and a trifluoromethyl group at the 2 position enhances its reactivity and biological potential.

Biological Activities

Benzimidazole derivatives are known for a wide range of biological activities:

1. Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer properties. For instance, certain analogues have shown significant inhibition of cancer cell proliferation by targeting various cellular pathways.

  • Case Study : A study highlighted that a benzimidazole derivative exhibited potent activity against Polo-like kinase 1 (PLK1), a key regulator in mitotic progression. This compound demonstrated significant antitumor activity in vitro and in vivo models .

2. Antidiabetic Effects

Research indicates that benzimidazole compounds may also possess antidiabetic properties, potentially through mechanisms involving glucose metabolism modulation.

  • Findings : In vitro assays revealed that some benzimidazole derivatives improved insulin sensitivity and glucose uptake in skeletal muscle cells .

3. Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives against various pathogens.

  • Research Findings : A series of benzimidazole derivatives were tested against protozoal infections such as Giardia intestinalis and Trichomonas vaginalis, with some compounds showing IC50 values below 1 µM, indicating potent activity compared to standard treatments .

4. Anti-inflammatory Effects

Benzimidazoles have been identified as potential anti-inflammatory agents by interacting with various receptors involved in inflammatory processes.

  • Study Insights : Certain derivatives were found to inhibit IL-6 and TNF-α production more effectively than conventional anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural modifications. The following table summarizes key findings from SAR studies:

CompoundSubstituentsActivityIC50 Value
Compound A-Cl at position 5Anticancer0.7 nM
Compound B-CF3 at position 2Antimicrobial<1 µM
Compound C-OCH3 at positions 5 & 6Anti-inflammatory0.12 nM

Properties

CAS No.

89427-13-4

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C10H9F3N2O2/c1-16-7-3-5-6(4-8(7)17-2)15-9(14-5)10(11,12)13/h3-4H,1-2H3,(H,14,15)

InChI Key

KKUSEXKTNFXEAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)C(F)(F)F)OC

Origin of Product

United States

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